

## **Pivanex: A Technical Guide for Researchers**

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Compound of Interest		
Compound Name:	Pivanex	
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#### **Abstract**

**Pivanex** (pivaloyloxymethyl butyrate, AN-9) is a prodrug of the short-chain fatty acid butyric acid, a known histone deacetylase (HDAC) inhibitor. By masking the carboxyl group of butyric acid, **Pivanex** exhibits improved cellular permeability, allowing for more efficient intracellular delivery of the active compound. Once inside the cell, **Pivanex** is hydrolyzed by cellular esterases, releasing butyric acid, which then exerts its anti-neoplastic effects. This guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, mechanism of action, and relevant experimental protocols for **Pivanex**.

#### **Chemical Structure and Identifiers**

**Pivanex** is chemically known as pivaloyloxymethyl butyrate. Its structure consists of a butyrate molecule esterified with a pivaloyloxymethyl group.



Identifier	Value	
IUPAC Name	(2,2-dimethylpropanoyloxy)methyl butanoate	
Synonyms	Pivanex, AN-9, Pivaloyloxymethyl butyrate	
CAS Number	122110-53-6[1]	
Molecular Formula	C10H18O4[1]	
Molecular Weight	202.25 g/mol [1]	
SMILES	CCCC(=O)OCOC(=O)C(C)(C)C[1]	
InChI Key	GYKLFBYWXZYSOW-UHFFFAOYSA-N	

## **Physicochemical Properties**

**Pivanex** is a colorless to light yellow liquid. A summary of its known and predicted physicochemical properties is presented below.

Property	Value	Source
Appearance	Colorless to light yellow liquid	[1]
Density	1.008 ± 0.06 g/cm <sup>3</sup>	[1]
Boiling Point	249.3 ± 13.0 °C	Predicted
Solubility	Soluble in DMSO (≥ 100 mg/mL)	[1]
Storage	Store at -20°C for long-term stability	

Note: Experimental data for melting point and pKa were not available in the reviewed literature.

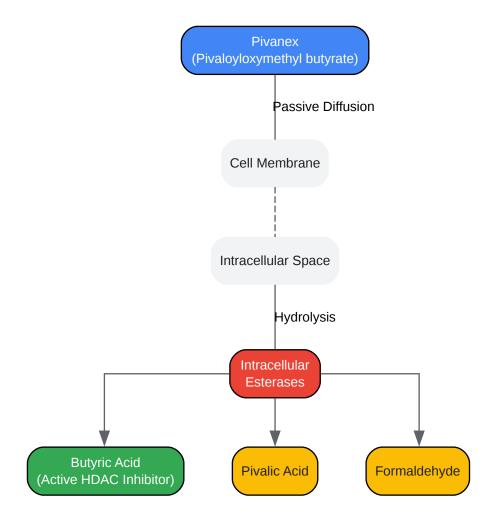
# Pharmacological Properties and Mechanism of Action



**Pivanex** is an orally active prodrug that demonstrates anti-neoplastic, anti-metastatic, and anti-angiogenic properties.[2] Its primary mechanism of action is the inhibition of histone deacetylases (HDACs) following its intracellular conversion to butyric acid.

### **Hydrolysis to Butyric Acid**

As a prodrug, **Pivanex** is designed to overcome the poor cellular permeability of butyric acid. Its lipophilic nature allows it to readily cross cell membranes. Once inside the cell, it is hydrolyzed by intracellular esterases, releasing the active HDAC inhibitor, butyric acid, as well as pivalic acid and formaldehyde.



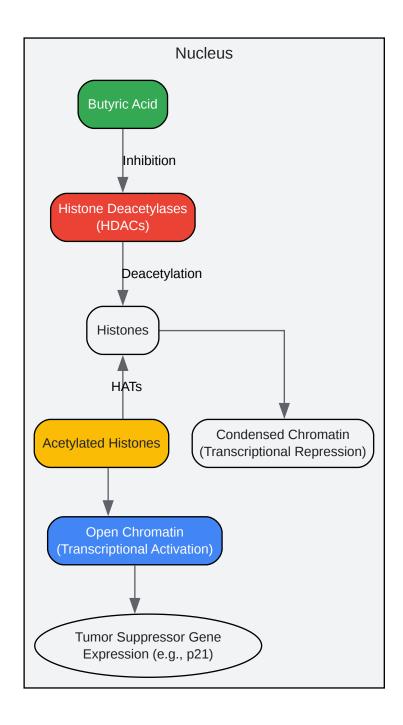
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Caption: Intracellular activation of **Pivanex**.

## **Histone Deacetylase (HDAC) Inhibition**



Butyric acid inhibits the activity of class I and II HDAC enzymes. HDACs are responsible for removing acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, butyric acid promotes histone hyperacetylation, resulting in a more relaxed chromatin state that allows for the transcription of various genes, including tumor suppressor genes.



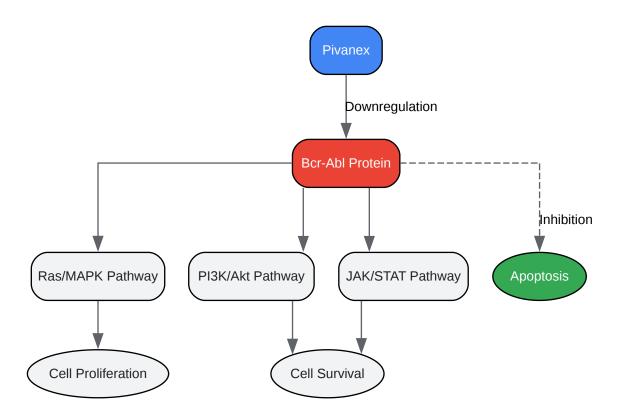
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Caption: Mechanism of HDAC inhibition by butyric acid.

### **Downregulation of Bcr-Abl Signaling**

**Pivanex** has been shown to down-regulate the expression of the oncoprotein Bcr-Abl. The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives the proliferation and survival of cancer cells, particularly in chronic myeloid leukemia (CML). By reducing Bcr-Abl levels, **Pivanex** can inhibit downstream signaling pathways, including the Ras/MAPK, PI3K/Akt, and JAK/STAT pathways, ultimately leading to apoptosis of cancer cells.



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Caption: Pivanex-mediated downregulation of Bcr-Abl signaling.

## **Experimental Protocols**

This section provides detailed methodologies for key experiments to evaluate the efficacy of **Pivanex**.

## **Cell Viability Assay (MTT Assay)**



Objective: To determine the cytotoxic effect of **Pivanex** on cancer cell lines.

#### Materials:

- Cancer cell line (e.g., K562, A549, NCI-H460)
- Complete culture medium (e.g., RPMI-1640 with 10% FBS)
- Pivanex stock solution (e.g., 100 mM in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- 96-well plates
- Microplate reader

#### Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100  $\mu$ L of complete culture medium.
- Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
- Prepare serial dilutions of **Pivanex** in complete culture medium to achieve the desired final concentrations (e.g.,  $10 \mu M$  to  $500 \mu M$ ).
- Remove the medium from the wells and add 100 μL of the Pivanex dilutions or vehicle control (medium with DMSO) to the respective wells.
- Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
- Add 20 μL of MTT solution to each well and incubate for 4 hours at 37°C.
- Carefully remove the medium and add 150  $\mu L$  of DMSO to each well to dissolve the formazan crystals.



- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

## **HDAC Activity Assay (Colorimetric)**

Objective: To measure the inhibitory effect of Pivanex (as butyric acid) on HDAC activity.

#### Materials:

- HeLa nuclear extract (as a source of HDACs)
- HDAC colorimetric substrate (e.g., Boc-Lys(Ac)-pNA)
- HDAC assay buffer
- · Lysine developer
- Pivanex or sodium butyrate
- 96-well plate
- Microplate reader

#### Procedure:

- Prepare dilutions of **Pivanex** or sodium butyrate in the assay buffer.
- In a 96-well plate, add the following to each well:
  - 85 μL of ddH2O
  - 10 μL of 10X HDAC Assay Buffer
  - Your sample containing HDAC activity (e.g., 5-10 μg of HeLa nuclear extract) or HDAC inhibitor.



- For a positive control, use HeLa nuclear extract without any inhibitor. For a negative control, use a known HDAC inhibitor like Trichostatin A.
- Add 5 μL of the HDAC colorimetric substrate to each well and mix thoroughly.
- Incubate the plate at 37°C for 30-60 minutes.
- Stop the reaction by adding 10 μL of Lysine Developer to each well.
- Incubate at 37°C for 30 minutes.
- Read the absorbance at 405 nm using a microplate reader.
- The HDAC activity is inversely proportional to the signal. Calculate the percentage of inhibition relative to the control.

#### **Western Blot Analysis for Bcr-Abl Expression**

Objective: To determine the effect of **Pivanex** on the expression level of Bcr-Abl protein.

#### Materials:

- Bcr-Abl positive cell line (e.g., K562)
- Pivanex
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibody against Bcr-Abl
- Primary antibody against a loading control (e.g., β-actin or GAPDH)



- HRP-conjugated secondary antibody
- · Chemiluminescent substrate

#### Procedure:

- Treat K562 cells with various concentrations of Pivanex for a specified time (e.g., 24 hours).
- Harvest the cells and lyse them in ice-cold lysis buffer.
- Determine the protein concentration of the lysates using a BCA assay.
- Denature 20-30 μg of protein from each sample by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary anti-Bcr-Abl antibody overnight at 4°C.
- Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
- Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
- Quantify the band intensities to determine the relative expression of Bcr-Abl.

## **Summary and Future Directions**

**Pivanex** is a promising anti-cancer agent that leverages a prodrug strategy to effectively deliver butyric acid, a potent HDAC inhibitor, into cancer cells. Its dual mechanism of action, involving both epigenetic modulation through HDAC inhibition and the downregulation of the



key oncoprotein Bcr-Abl, makes it a compelling candidate for further investigation, particularly in hematological malignancies and solid tumors. Future research should focus on elucidating the full spectrum of its molecular targets, its potential for synergistic combinations with other chemotherapeutic agents, and the development of biomarkers to predict patient response in clinical settings.

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#### References

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